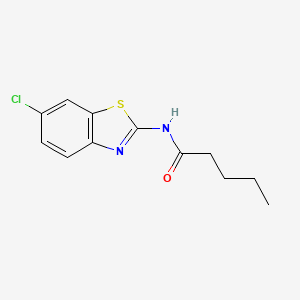

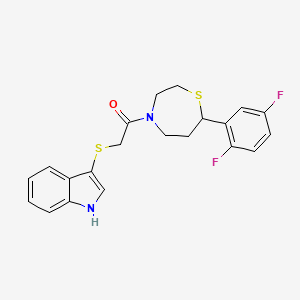

N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

Compounds related to N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide have been synthesized and evaluated for their antimicrobial efficacy. Studies have shown that these compounds exhibit significant antimicrobial and antifungal activities, comparable to standard drugs. The antimicrobial screening against various bacteria and fungi reveals their potential as therapeutic agents in treating microbial infections (Patel & Shaikh, 2010).

Anticonvulsant and Neuroprotective Effects

Derivatives of this compound have shown promising anticonvulsant and neuroprotective effects. Research indicates that specific derivatives can significantly reduce seizure activity and exhibit neuroprotective properties by lowering levels of specific biomarkers, suggesting their use in epilepsy treatment and brain health (Hassan, Khan, & Amir, 2012).

Metabolic Stability Enhancement

In the quest to improve the metabolic stability of pharmaceutical compounds, this compound derivatives have been studied. These studies aim to reduce metabolic deacetylation, enhancing the compound's stability and efficacy in biological systems. This research highlights the compound's role in developing more stable and effective therapeutic agents (Stec et al., 2011).

Anticancer Activity

Benzothiazole derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer activity. Studies demonstrate that these compounds exhibit significant anticancer potential, targeting various cancer cell lines. This suggests their role in developing new anticancer therapies (Havrylyuk et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that specific benzothiazole compounds can provide substantial protection against corrosion, offering applications in industrial settings to extend the lifespan of metal components (Hu et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

Based on the pharmacological activities of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular signaling and responses.

Biochemical Pathways

Given the reported anti-inflammatory and analgesic activities of similar compounds , it is plausible that this compound may affect pathways related to inflammation and pain, such as the cyclooxygenase (COX) pathway .

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-2-3-4-11(16)15-12-14-9-6-5-8(13)7-10(9)17-12/h5-7H,2-4H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFVIBSIRVUMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)

![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)

![3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2797656.png)

![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)

![2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797668.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2797674.png)